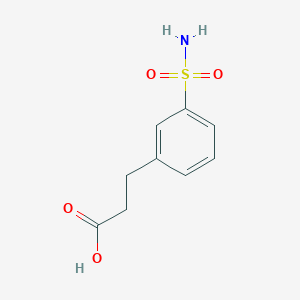

3-(3-Sulfamoylphenyl)propanoic acid

Description

Contextualizing Sulfonamide-Bearing Propanoic Acid Scaffolds in Medicinal Chemistry and Chemical Biology

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in drug discovery and development, a legacy that began with the discovery of Prontosil in the 1930s. researchgate.netcitedrive.comnih.gov This versatile scaffold has been integral to the creation of a wide array of FDA-approved drugs for treating a multitude of conditions, including cancer, viral infections, inflammatory diseases, and cardiovascular disorders. researchgate.netcitedrive.comnih.gov The enduring importance of sulfonamides in medicinal chemistry is a testament to their unique chemical properties and their ability to engage in various biological interactions. researchgate.netcitedrive.com

When the sulfonamide moiety is incorporated into a propanoic acid scaffold, it creates a molecule with distinct characteristics that are of significant interest to medicinal chemists. The propanoic acid group provides a carboxylic acid function, which can participate in hydrogen bonding and ionic interactions with biological targets. The sulfonamide group, on the other hand, is a strong hydrogen bond donor and acceptor, contributing to the molecule's binding affinity and specificity.

The combination of these two functional groups within a single molecular framework allows for the exploration of diverse chemical space and the development of compounds with a broad spectrum of biological activities. eurekaselect.com Researchers have leveraged this scaffold to design inhibitors for various enzymes, modulators of signaling pathways, and agents targeting other biological processes. researchgate.netcitedrive.com The structural diversity and synthetic accessibility of sulfonamide-based compounds make them excellent candidates for the generation of chemical libraries for high-throughput screening and lead optimization. researchgate.net

Overview of Research Trajectories for 3-(3-Sulfamoylphenyl)propanoic Acid and Related Analogs

While broad research into sulfonamide-bearing scaffolds is extensive, the specific research trajectory for this compound and its close analogs is more focused. The primary interest in this compound and its derivatives often lies in their potential as intermediates in the synthesis of more complex molecules or as fragments in fragment-based drug discovery.

The core structure of this compound presents several points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Researchers can modify the propanoic acid chain, the sulfonamide group, and the phenyl ring to fine-tune the compound's physicochemical properties and biological activity.

Key Research Areas:

Synthetic Methodology: A significant portion of the research involving this compound focuses on the development of efficient and scalable synthetic routes. The accessibility of this compound is crucial for its use as a building block in the synthesis of larger, more complex molecules.

Fragment-Based Drug Discovery: The relatively small size and specific functional groups of this compound make it an attractive fragment for use in fragment-based drug discovery (FBDD). In this approach, small molecules (fragments) that bind weakly to a biological target are identified and then optimized to produce a high-affinity lead compound.

Enzyme Inhibition: Given the prevalence of sulfonamides as enzyme inhibitors, particularly of carbonic anhydrases, research into the inhibitory potential of this compound and its analogs against various enzymes is a logical avenue of investigation. researchgate.netcitedrive.comeurekaselect.com

Data on this compound:

| Property | Value |

| CAS Number | 933728-67-7 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Chemical Structure | A benzene (B151609) ring substituted with a propanoic acid group at position 1 and a sulfamoyl group at position 3. |

The exploration of analogs of this compound involves systematic modifications to the core structure. The table below illustrates some potential modifications and their rationale in a drug discovery context.

| Modification Site | Potential Modification | Rationale |

| Propanoic Acid Chain | Esterification, Amidation | To improve cell permeability and modify pharmacokinetic properties. |

| Sulfonamide Group | N-alkylation, N-arylation | To explore new binding interactions and modulate acidity. |

| Phenyl Ring | Introduction of substituents (e.g., halogens, alkyl groups) | To alter electronic properties, improve binding affinity, and block metabolic sites. |

The ongoing research into this compound and its derivatives underscores the continued importance of the sulfonamide scaffold in the quest for new therapeutic agents. While this specific compound may not be a final drug product, its role as a versatile chemical tool and a starting point for further discovery is of significant value to the scientific community.

Properties

IUPAC Name |

3-(3-sulfamoylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c10-15(13,14)8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNFZMGVTAZKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3 Sulfamoylphenyl Propanoic Acid

Established Synthetic Pathways for the 3-(3-Sulfamoylphenyl)propanoic Acid Core Structure

The synthesis of the this compound core can be approached through several strategic routes, typically involving the sequential introduction of the two functional groups onto a benzene (B151609) precursor. The choice of pathway often depends on the availability of starting materials and the desired control over regioselectivity.

Precursor Synthesis and Functional Group Introduction

A plausible and common strategy for synthesizing the target molecule involves a multi-step process starting from a readily available phenylpropanoic acid derivative.

Route 1: Chlorosulfonation followed by Amination

Electrophilic Aromatic Substitution (Chlorosulfonation) : The synthesis can commence with 3-phenylpropanoic acid. This precursor undergoes chlorosulfonation, an electrophilic aromatic substitution reaction, using chlorosulfonic acid (ClSO₃H). The propanoic acid group is a meta-director, which guides the incoming chlorosulfonyl group (-SO₂Cl) to the desired 3-position on the benzene ring, yielding 3-(3-chlorosulfonylphenyl)propanoic acid.

Amination : The resulting sulfonyl chloride is a reactive intermediate. It is then converted to the sulfamoyl group (-SO₂NH₂) through amination. This is typically achieved by reacting the sulfonyl chloride with an aqueous solution of ammonia (NH₃) or ammonium hydroxide (NH₄OH). This nucleophilic substitution reaction replaces the chloride atom with an amino group to form the final product, this compound.

Route 2: Friedel-Crafts Acylation and Subsequent Reduction

Friedel-Crafts Acylation : An alternative pathway begins with benzenesulfonamide (B165840). This precursor can be acylated using succinic anhydride (B1165640) in a Friedel-Crafts reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) vedantu.comstackexchange.com. This reaction introduces a 3-carboxypropanoyl group onto the benzene ring, primarily at the meta-position due to the directing effect of the sulfamoyl group, resulting in 3-(3-sulfamoylbenzoyl)propanoic acid.

Ketone Reduction : The keto group in the newly introduced side chain must then be reduced to a methylene (B1212753) group (-CH₂-). The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is particularly effective for reducing aryl-alkyl ketones of this type to furnish the final propanoic acid side chain wikipedia.organnamalaiuniversity.ac.in.

Optimized Reaction Conditions and Yield Enhancements

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts.

Temperature and Reaction Time : In the chlorosulfonation step, careful temperature control is essential. The reaction is often performed at low temperatures (e.g., 0–5 °C) to prevent side reactions and degradation of the starting material. For the subsequent amination, the reaction may be run at room temperature or with gentle heating to ensure complete conversion. In multi-step syntheses, optimizing the duration of each step is crucial for preventing the formation of impurities.

Reagent Stoichiometry : The molar ratio of reactants plays a significant role. For instance, in the chlorosulfonation step, using a slight excess of chlorosulfonic acid can drive the reaction to completion. However, a large excess should be avoided to simplify the purification process.

Catalyst Choice and Loading : In the Friedel-Crafts acylation route, the choice and amount of Lewis acid catalyst are pivotal. While AlCl₃ is common, other catalysts may offer better yields or milder reaction conditions depending on the specific substrate.

Purification Techniques : Post-reaction work-up and purification are key to obtaining a high-purity product. This typically involves quenching the reaction, followed by extraction to separate the product from inorganic salts and unreacted starting materials. Recrystallization from a suitable solvent system (e.g., water-ethanol mixtures) is a common final step to achieve high purity. The use of column chromatography may also be employed for difficult separations.

Derivatization Strategies via the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of derivatives such as esters, amides, and hydrazides.

Esterification Reactions

Esterification is a fundamental derivatization of the carboxylic acid moiety, often employed to modify the compound's physicochemical properties. The most common method is the Fischer-Speier esterification.

This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. The reaction is reversible, and to drive it towards the ester product, the alcohol is often used in large excess, or water is removed as it is formed.

The rate and yield of esterification are influenced by several factors, as demonstrated in studies on propanoic acid.

Table 1: Effect of Reaction Conditions on the Esterification of Propanoic Acid. Data illustrates that increasing temperature, reaction time, and the molar excess of alcohol generally leads to higher conversion rates to the corresponding ester.

Amidation and Peptide Coupling Approaches

The carboxylic acid can be converted into an amide by reaction with an amine. This transformation is fundamental in peptide synthesis and for creating compounds with diverse biological activities.

Direct Amidation : This can be achieved by heating the carboxylic acid with an amine, often with a catalyst like boric acid to facilitate the dehydration. However, this method can require harsh conditions.

Coupling Reagents : A milder and more efficient approach involves the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with an amine at room temperature. This is the standard method used in peptide synthesis. The carboxylic acid is first converted into a more reactive species (like an active ester or an acylphosphonium salt), which is then readily attacked by the amino group of another molecule. A wide variety of coupling reagents are available, each with specific advantages.

Table 2: Common Coupling Reagents for Amide Bond Formation.

Hydrazide Formation and Subsequent Condensations

Another important derivatization involves the conversion of the carboxylic acid to a carbohydrazide (or acyl hydrazide). This functional group serves as a valuable synthon for constructing more complex molecules, particularly various heterocyclic systems.

The synthesis is typically a two-step process:

Esterification : The carboxylic acid is first converted to its corresponding methyl or ethyl ester, as described in section 2.2.1.

Hydrazinolysis : The resulting ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol or propan-2-ol nih.gov. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide derivative.

Once formed, the 3-(3-sulfamoylphenyl)propanehydrazide can be used as a building block in further reactions. A common subsequent transformation is the condensation reaction with various aldehydes or ketones. This reaction typically occurs under reflux in an alcoholic solvent, sometimes with a catalytic amount of acid, to yield the corresponding hydrazone derivatives mdpi.com. These hydrazones possess a C=N-N linkage and are an important class of compounds in medicinal chemistry.

Modifications and Substitutions on the Phenyl Ring and Propanoic Acid Chain

Halogenation and Electrophilic Aromatic Substitutions

No specific literature detailing the halogenation or other electrophilic aromatic substitution reactions on this compound could be located.

Incorporation of Heterocyclic Moieties

There is no available research that describes the use of this compound as a precursor for the synthesis of derivatives containing heterocyclic moieties.

Structural Elaboration of the Sulfamoyl Group

Detailed methodologies for the structural elaboration of the sulfamoyl group specific to this compound have not been reported in the accessible scientific literature.

Due to the absence of specific data for this compound, data tables and detailed research findings as requested cannot be generated.

Advanced Structural Elucidation and Computational Chemistry of 3 3 Sulfamoylphenyl Propanoic Acid and Its Analogs

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic methods are indispensable tools for the structural confirmation and analysis of 3-(3-Sulfamoylphenyl)propanoic acid and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques used in this context.

Nuclear Magnetic Resonance (NMR) Applications in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a typical arylpropanoic acid derivative, distinct signals corresponding to the different types of protons are observed. For instance, in propanoic acid itself, the protons of the methyl (CH₃) group, the methylene (B1212753) (CH₂) group, and the carboxylic acid (COOH) group resonate at different chemical shifts, providing a fingerprint of the molecule's carbon skeleton. docbrown.info The integration of the peak areas in a high-resolution spectrum reveals the ratio of protons in each unique environment. docbrown.info For analogs of this compound, the aromatic protons on the phenyl ring exhibit complex splitting patterns in the range of 6.5 to 8.5 ppm, which can be used to determine the substitution pattern on the ring. researchgate.netrsc.org The protons of the sulfonamide group (SO₂NH) typically appear as a singlet between 8.78 and 10.15 ppm. rsc.org

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbonyl carbon of a carboxylic acid group in a propanoic acid derivative would appear at a characteristic downfield shift. rsc.org Aromatic carbons in sulfonamide derivatives show signals in the region of 111.83 to 160.11 ppm. rsc.org The complete assignment of both ¹H and ¹³C NMR spectra is crucial for confirming the identity and purity of synthesized compounds. nih.govresearchgate.net

Below is an illustrative table of expected ¹H and ¹³C NMR chemical shifts for a generic 3-(sulfamoylphenyl)propanoic acid analog, based on typical values for similar structures.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 145 |

| Propanoic acid CH₂ (α to COOH) | ~2.6 | ~35 |

| Propanoic acid CH₂ (β to COOH) | ~2.9 | ~30 |

| Carboxylic acid OH | 10 - 12 | ~175 |

| Sulfonamide NH₂ | 7.0 - 8.0 | - |

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of sulfonamide derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, allowing for the direct determination of the molecular weight. researchgate.netbohrium.comnih.gov

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the protonated molecules of aromatic sulfonamides undergo characteristic fragmentation. A notable fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), resulting in an [M+H-SO₂]⁺ ion. nih.gov This rearrangement is influenced by the substituents on the aromatic ring, with electron-withdrawing groups often promoting SO₂ extrusion. nih.gov The fragmentation patterns of sulfonamides can be complex, but common product ions for many sulfonamides are observed at m/z 92, 108, and 156, providing a characteristic fingerprint. researchgate.net

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (229.26 g/mol ). nih.gov The mass spectrum of propanoic acid itself shows a parent molecular ion at m/z 74. docbrown.infonist.gov The fragmentation of these molecules provides valuable structural information. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of multiple sulfonamides in various matrices. rsc.orgnih.gov This technique utilizes multiple reaction monitoring (MRM) mode for quantification. rsc.org

The table below summarizes the key mass spectrometric data for this compound and its parent compound, propanoic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Common Fragment Ions (m/z) |

| This compound | C₉H₁₁NO₄S | 229.26 nih.gov | 230.0481 | Loss of SO₂, fragments of the phenyl and propanoic acid moieties |

| Propanoic acid | C₃H₆O₂ | 74.08 | 75.0441 | 45 ([COOH]⁺), 29 ([CH₂CH₃]⁺) |

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides invaluable information about bond lengths, bond angles, and the conformation of molecules, as well as intermolecular interactions such as hydrogen bonding. researchgate.netbohrium.com For derivatives of this compound, X-ray crystallography can reveal how the sulfonamide and carboxylic acid functional groups participate in forming the crystal lattice.

Studies on various sulfonamide derivatives have shown that they often crystallize in specific space groups and exhibit extensive hydrogen bonding networks. researchgate.netbohrium.com For instance, some sulfonamide derivatives have been found to crystallize in orthorhombic (e.g., Pbcn) or monoclinic (e.g., Cc) space groups. researchgate.netbohrium.com The hydrogen bonding in these crystals can involve classical N-H···O interactions between the sulfonamide groups of neighboring molecules, as well as interactions involving the carboxylic acid groups. researchgate.net The molecular packing is a key determinant of the physical properties of the crystalline solid. acs.orgacs.org

The table below presents typical crystallographic data that might be expected for a derivative of this compound, based on published data for analogous compounds.

| Crystallographic Parameter | Typical Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca, Cc researchgate.netbohrium.com |

| Unit Cell Dimensions (Å) | a, b, c dimensions would be specific to the crystal |

| Key Bond Lengths (Å) | S=O (~1.43), S-N (~1.65), C-S (~1.76) researchgate.net |

| Key Bond Angles (°) | O-S-O, C-S-N, C-S-O |

| Hydrogen Bonding Motifs | N-H···O, O-H···O |

Theoretical and Quantum Chemical Investigations

Computational chemistry provides a powerful lens through which to investigate the properties of molecules at the atomic and electronic levels. These methods are particularly useful for understanding conformational preferences, electronic structure, and interactions with other molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It allows for the optimization of molecular geometries to find the most stable conformations and the calculation of various electronic properties. researchgate.net For this compound and its analogs, DFT calculations can predict the preferred orientation of the propanoic acid side chain relative to the substituted phenyl ring and the conformation of the sulfonamide group. fapesp.br

DFT studies on sulfonamides have been used to investigate the potential for tautomerism, for example, between the sulfonamide and sulfonimide forms. researchgate.net The calculations can also determine the distribution of electron density within the molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively. fapesp.br Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The energies and shapes of these orbitals are crucial for understanding the reactivity and electronic transitions of the molecule. fapesp.br

The table below summarizes the types of information that can be obtained from DFT calculations on a molecule like this compound.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| Conformational Energies | Determines the relative stability of different spatial arrangements of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. fapesp.br |

| HOMO-LUMO Energies | Relates to the molecule's electronic excitability and reactivity. fapesp.br |

| Mulliken or NBO Charges | Provides a quantitative measure of the charge distribution on each atom. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. nih.gov This method is instrumental in drug discovery for understanding how a potential drug molecule might interact with its biological target. For analogs of this compound, molecular docking simulations can be used to model their binding to the active sites of enzymes. nih.gov

The process involves placing the ligand in various positions and orientations within the binding site of the receptor and calculating a score that estimates the binding affinity for each pose. These scores are based on a force field that approximates the intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov Docking studies can reveal key amino acid residues in the protein's active site that interact with the ligand and can help to explain the basis of its biological activity. nih.gov For example, the sulfonamide group is a well-known zinc-binding group in many enzyme inhibitors, and docking can model this coordination. acs.orgmdpi.com

The following table outlines the key aspects of a molecular docking study involving a this compound analog.

| Docking Study Component | Description |

| Ligand Preparation | Generation of a 3D structure of the this compound analog and assignment of appropriate charges and atom types. |

| Receptor Preparation | Use of a crystal structure of the target protein (e.g., from the Protein Data Bank), removal of water molecules, and addition of hydrogen atoms. nih.gov |

| Docking Algorithm | A search algorithm explores different ligand conformations and orientations within the binding site. |

| Scoring Function | A mathematical function that estimates the binding affinity (e.g., in kcal/mol) for each docked pose. |

| Analysis of Results | Visualization of the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.govnih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational landscapes and interactions with biological targets. For this compound and its analogs, MD simulations can elucidate the preferred three-dimensional structures in different environments and predict their binding affinity to specific proteins, which is a critical aspect of rational drug design.

MD simulations on sulfonamide-containing molecules have been instrumental in characterizing their interactions within the binding sites of enzymes. peerj.com For instance, simulations can reveal the temporal evolution of the ligand-protein complex, highlighting key amino acid residues that form stable interactions with the sulfonamide group, the phenyl ring, and the propanoic acid moiety. These interactions are often a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. peerj.com

The binding affinity of a ligand to its target protein is a measure of the strength of their interaction and can be quantified by the binding free energy. Computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are frequently employed to estimate these energies from MD simulation trajectories. peerj.com These calculations dissect the total binding energy into its constituent components, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies. This allows for a detailed understanding of the driving forces behind ligand binding.

A study on a representative sulfonamide, 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide, demonstrated strong affinity for both the dimer interface and the active site region of its target protein, with calculated binding energies of -42.91 kJ/mol and -71.62 kJ/mol, respectively. peerj.com The favorable interactions were primarily attributed to strong van der Waals forces and non-polar solvation energies. peerj.com Such analyses are crucial for understanding the selectivity of these compounds for their intended targets over other proteins. peerj.com

Interactive Table: Representative Binding Affinities of Sulfonamide Analogs to Target Proteins

| Sulfonamide Analog | Target Protein Site | Binding Energy (kJ/mol) | Primary Interaction Forces |

|---|---|---|---|

| 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide | pTPI (dimer interface) | -42.91 | Van der Waals, Non-polar solvation peerj.com |

| 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide | pTPI (active site) | -71.62 | Van der Waals, Non-polar solvation peerj.com |

| 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide | hTPI (dimer interface) | -41.32 | Van der Waals, Non-polar solvation peerj.com |

| 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide | hTPI (active site) | -84.40 | Van der Waals, Non-polar solvation peerj.com |

Note: The data presented is for analogous sulfonamide compounds to illustrate the application of molecular dynamics simulations in determining binding affinities. Specific data for this compound was not available in the searched literature.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts that govern the crystal packing. For this compound and its analogs, this analysis can reveal the nature and relative importance of various non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.net

Hirshfeld surface analysis of other sulfonamides and phenylpropanoic acid derivatives consistently highlights the prevalence of certain intermolecular contacts. mdpi.comnih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. Typically, H···H contacts account for a significant portion of the surface area, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov

Other crucial interactions include O···H/H···O contacts, which correspond to hydrogen bonds, and C···H/H···C contacts. nih.gov The presence of the phenyl ring and the sulfonamide group also facilitates C···C and N···H/H···N interactions, which are indicative of π-π stacking and other specific hydrogen bonds, respectively. nih.gov The relative contributions of these interactions are dependent on the specific chemical functionalities and the crystal packing arrangement.

Interactive Table: Typical Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of Analogous Compounds

| Intermolecular Contact | Typical Percentage Contribution | Nature of Interaction |

|---|---|---|

| H···H | 25-50% | Van der Waals forces |

| O···H/H···O | 10-25% | Hydrogen bonding |

| C···H/H···C | 15-25% | Weak hydrogen bonds, van der Waals |

| N···H/H···N | 5-15% | Hydrogen bonding |

| C···C | 2-10% | π-π stacking |

Note: The percentage contributions are representative values based on Hirshfeld surface analyses of analogous sulfonamide and phenylpropanoic acid derivatives. Specific data for this compound was not available in the searched literature.

Investigation of Biological Activity Mechanisms and Molecular Targets

Enzyme Inhibition Studies and Mechanistic Insights

Enzyme inhibition is a primary mechanism through which many drugs exert their effects. The following subsections explore the interaction of 3-(3-Sulfamoylphenyl)propanoic acid and related compounds with cyclooxygenase and carbonic anhydrase enzymes, detailing the kinetics, selectivity, and structural basis of their inhibitory activity.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, which are key mediators of inflammation. psu.edu The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). psu.edu While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is an inducible enzyme upregulated during inflammatory processes. mdpi.comnih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects associated with COX-1 inhibition. mdpi.com

While the general structure of this compound contains motifs found in known COX inhibitors, such as the sulfonamide group common in selective COX-2 inhibitors, a review of the available scientific literature did not yield specific in vitro enzyme kinetic data (e.g., IC₅₀ or Kᵢ values) for this exact compound against COX-1 or COX-2. Therefore, a quantitative assessment of its inhibitory potency and selectivity cannot be provided at this time.

The molecular basis for the inhibition of COX enzymes by sulfonamide-containing compounds has been extensively studied. The selectivity of many NSAIDs for COX-2 over COX-1 is attributed to differences in their active sites. nih.gov The active site of COX-2 is approximately 20% larger than that of COX-1, primarily due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine in COX-2 at position 523. nih.gov This creates an additional side pocket in the COX-2 active site. nih.gov

For diarylheterocyclic inhibitors containing a sulfonamide or sulfone moiety, this side pocket is crucial. psu.edu The sulfonamide group can bind within this hydrophilic pocket, forming specific interactions that stabilize the inhibitor-enzyme complex. nih.gov This interaction is a key determinant for the high selectivity of drugs known as "coxibs." mdpi.com

Furthermore, the carboxylic acid group, such as the one in the propanoic acid moiety of the title compound, plays a critical role in the binding of many traditional NSAIDs. This acidic group can form an ionic bond, or salt bridge, with a positively charged arginine residue (Arg-120) located at the entrance of the COX active site. nih.gov Alternatively, some inhibitors bind in an inverted conformation where the carboxylate group forms hydrogen bonds with other key residues, such as Tyrosine-385 and Serine-530. nih.gov Computational simulations on related inhibitors suggest that adding a polar substituent like a propanoic acid could enhance selectivity and affinity for the COX-2 active site by forming hydrogen bond interactions with the Arg-513 side chain, which is unique to the COX-2 isoform. nih.gov

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov There are at least 15 different human isoforms (hCAs), which are involved in numerous physiological processes. nih.govmdpi.com Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers. mdpi.comnih.gov The primary interaction for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide group to the catalytic zinc ion (Zn²⁺) within the enzyme's active site.

Research into derivatives of this compound has provided insight into their inhibitory activity against various human carbonic anhydrase (hCA) isoenzymes. A study on N-(3-sulfamoylphenyl)propanamide, a closely related amide derivative, demonstrated its ability to inhibit the widespread cytosolic isoforms hCA I and hCA II. mdpi.com The inhibition constants (Kᵢ) were determined experimentally, showing potent inhibition of both isoforms. mdpi.com Specifically, the derivative P4 in the study, a benzamide (B126) analog, was the most effective inhibitor against both hCA I and hCA II. mdpi.com

Other studies on related benzenesulfonamides have shown that these compounds can inhibit a wide range of CA isoforms, including those relevant to cancer (hCA IX and XII) and glaucoma (hCA II, IV, and XII). nih.govnih.gov For instance, N-((4-sulfamoylphenyl)carbamothioyl) amides have demonstrated potent inhibition against cytosolic isoforms hCA I, hCA II, and hCA VII, with some compounds showing Kᵢ values in the low nanomolar range.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by an N-(3-sulfamoylphenyl)benzamide Derivative (P4)

| Isozyme | Inhibition Constant (Kᵢ) (µM) |

| hCA I | 0.22 ± 0.01 |

| hCA II | 0.33 ± 0.05 |

Data sourced from a study on N-(3-sulfamoylphenyl)propanamide/benzamide derivatives. mdpi.com

The structure-activity relationships for benzenesulfonamide-based CA inhibitors are well-established. The primary anchor for enzyme binding is the unsubstituted sulfonamide (-SO₂NH₂) group, which coordinates to the Zn²⁺ ion in the active site. The potency of inhibition is largely dependent on the electronic properties of this group.

The "tail" portion of the inhibitor, which extends from the aromatic ring, plays a crucial role in determining isoform selectivity. This part of the molecule interacts with amino acid residues lining the middle and outer rims of the active site cavity. nih.gov These residues vary among the different CA isoforms, allowing for the design of selective inhibitors. For instance, interactions with residues at positions 92 and 131 have been shown to dictate the binding orientation and affinity of inhibitors.

In studies of N-(3-sulfamoylphenyl)propanamide and its benzamide derivatives, modifications to the acyl group (the "tail") influence inhibitory activity. mdpi.com Molecular docking studies for these derivatives estimate the binding mechanism, revealing key interactions within the active sites of hCA I and hCA II. mdpi.com The development of "three-tailed" benzenesulfonamides is an advanced strategy to target various subpockets in the active site, further improving isoform selectivity. nih.gov The addition of different chemical moieties to the benzenesulfonamide (B165840) scaffold can modulate affinity for different isoforms, such as the cytosolic hCA I and II, the membrane-associated hCA IV, or the tumor-associated hCA IX and XII. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition

Currently, there is no scientific literature available that specifically investigates or provides data on the histone deacetylase (HDAC) inhibitory activity of this compound.

Matrix Metalloprotease (MMP) Inhibition

There are no published studies or data available that specifically examine the potential of this compound as an inhibitor of matrix metalloproteinases (MMPs).

Other Enzyme Targets and Related Pathways

A review of scientific databases and literature indicates that there are no specific studies that have identified or investigated other enzyme targets or related biochemical pathways for this compound.

Modulation of Cellular Processes (Non-Clinical, Mechanistic Focus)

Anti-Inflammatory Mechanisms (Excluding Clinical Outcomes)

There is currently no available research or data detailing the anti-inflammatory mechanisms of this compound on a cellular level.

Investigating Potential Anticancer Mechanisms (In Vitro Studies)

There are no in vitro studies in the existing scientific literature that investigate the potential anticancer mechanisms of this compound.

Antimicrobial Activity Mechanisms (Antibacterial, Antifungal)

Specific research detailing the antimicrobial (antibacterial or antifungal) activity and the underlying mechanisms of this compound is not available in the current body of scientific literature.

Data Tables

Due to the absence of specific research on this compound for the outlined biological activities, no data is available to populate interactive data tables.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have focused on systematically modifying three key regions of the molecule: the position of the sulfamoyl group, the structure of the propanoic acid side chain, and the substitution pattern on the aromatic ring. These studies, coupled with pharmacophore analysis, help to identify the key molecular features required for target interaction and biological effect.

Influence of Sulfamoyl Group Position on Biological Activity

The location of the sulfamoyl group (-SO₂NH₂) on the phenyl ring is a critical determinant of biological activity, with different isomers exhibiting varied potencies against specific targets. The parent compound features a meta-substituted (position 3) pattern. However, studies on related sulfonamide-containing molecules, particularly as carbonic anhydrase (CA) inhibitors, demonstrate that moving this group to the para- (position 4) position can have a significant and target-dependent impact.

Research on hybrid molecules incorporating a sulfonamide moiety showed that the substituent's position influences inhibitory activity against different human carbonic anhydrase (hCA) isoforms. For instance, in a series of griseofulvin-based sulfonamides, a derivative containing a para-sulfamoylphenyl group showed favorable inhibitory activity against hCA I. mdpi.com Conversely, the same substitution pattern led to decreased activity against the hCA II isoform, highlighting the specificity of interactions within the enzyme's active site. mdpi.com The activity against tumor-associated isoform hCA IX was also strongly influenced by the nature and placement of the sulfonamide-bearing substituent. mdpi.com These findings underscore that while the sulfamoyl group is often essential for binding—typically to a zinc ion in the active site of metalloenzymes like CA—its placement on the aromatic scaffold must be precisely optimized for each specific biological target.

Table 1: Influence of Sulfamoyl Moiety on Carbonic Anhydrase Inhibition

| Compound Series | Sulfamoyl Position | Target Isoform | Observed Activity Influence |

|---|---|---|---|

| Griseofulvin (B1672149) Hybrids | para-(phenethyl)propionamide | hCA I | Beneficial for inhibitory activity mdpi.com |

| Griseofulvin Hybrids | para-(phenethyl)propionamide | hCA II | Led to the lowest activity among tested compounds mdpi.com |

Impact of Side Chain Modifications on Target Affinity

Modifications to the propanoic acid side chain have been extensively explored to enhance target affinity and modulate pharmacokinetic properties. These alterations range from changing the length of the alkyl chain to converting the terminal carboxylic acid into other functional groups such as esters, amides, and hydroxamic acids.

Studies on related aryl propionic acid derivatives have shown that even minor changes, such as extending the propanoic acid chain to a butyric acid chain, can alter biological outcomes. In a series of indan (B1671822) derivatives, which feature a phenylpropanoic acid-like substructure, propionic acid compounds showed analgesic activity comparable to phenylbutazone, indicating that indiscriminate chain lengthening was not necessarily beneficial for this specific activity. core.ac.uk

A more significant strategy involves the derivatization of the carboxyl group.

Esterification : Converting the carboxylic acid to its dimethyl ester has been reported as a synthetic step in the creation of novel derivatives. mdpi.com

Amide and Hydrazone Formation : In the development of novel antimicrobial agents based on a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, the carboxylic acid was converted to hydrazones, with certain heterocyclic hydrazones showing the most potent and broad-spectrum activity. mdpi.com

Hydroxamic Acid Formation : In a notable example using the related drug ketoprofen, 2-(3-benzoylphenyl)propanoic acid, the carboxylic acid was converted to a hydroxamic acid. researchgate.net This modification is often used to introduce metal-chelating properties, particularly for inhibiting metalloproteinases. researchgate.net

Table 2: Effect of Side Chain Modifications on Biological Activity

| Parent Scaffold Type | Side Chain Modification | Resulting Compound Class | Impact on Biological Activity |

|---|---|---|---|

| Indan-1-yl-propionic acid | Chain extension to butyric acid | Indan-1-yl-butyric acid | No significant benefit for analgesic activity observed core.ac.uk |

| 3-((4-hydroxyphenyl)amino)propanoic acid | Conversion to hydrazone | Hydrazone derivatives | Potent and broad-spectrum antimicrobial activity mdpi.com |

Role of Aromatic Ring Substituents in Modulating Activity

Introducing additional substituents onto the aromatic ring is a classic medicinal chemistry strategy to fine-tune electronic properties, lipophilicity, and steric interactions, thereby modulating biological activity. For scaffolds related to this compound, the addition of various groups has been shown to significantly influence potency and selectivity.

In studies of 3-(2-aminocarbonylphenyl)propanoic acid analogs developed as EP3 receptor antagonists, the introduction of one or two substituents onto the phenyl moieties generally led to an increase or retention of in vitro potency. nih.gov Similarly, research on indan propionic acids revealed that the presence of methoxy (B1213986) substituents on the aromatic part of the indan nucleus was important for enhancing anti-inflammatory activity. core.ac.uk The development of antimicrobial agents from a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold also demonstrated that the antimicrobial effects were structure-dependent, varying with the substitutions made on the phenyl ring. mdpi.com

The nature of these substituents is governed by well-established principles of medicinal chemistry. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -CF₃) can alter the pKa of the sulfamoyl or carboxylic acid groups and influence how the molecule interacts with receptor surfaces. masterorganicchemistry.com The position of these substituents is also crucial, as steric hindrance can prevent optimal binding if a bulky group is placed incorrectly.

Table 3: Influence of Aromatic Ring Substituents on Activity in Related Scaffolds

| Scaffold Type | Aromatic Ring Substituent | Biological Target/Activity | Observed Effect |

|---|---|---|---|

| 3-(2-Aminocarbonylphenyl)propanoic acid | Various | EP3 Receptor | Increase or retention of in vitro activity nih.gov |

| Indan-1-yl-propionic acid | Methoxy group(s) | Anti-inflammatory | Enhanced activity core.ac.uk |

Development of Hybrid Scaffolds and Multi-Target Compounds

A modern approach in drug design involves creating hybrid molecules or multi-target compounds that combine the pharmacophoric elements of different molecular classes to address complex diseases. The 3-(sulfamoylphenyl)propanoic acid scaffold is a valuable building block for such strategies, aiming to hit multiple biological targets simultaneously.

One clear example is the development of dual-mechanism drugs from ketoprofen, a phenylpropanoic acid derivative. By converting the carboxylic acid to a hydroxamic acid, researchers created a compound designed to inhibit both cyclooxygenases (COX), the target of the parent NSAID, and matrix metalloproteinases (MMPs), which are involved in cancer and inflammation. researchgate.net This dual activity may offer therapeutic advantages in treating complex diseases like cancer. researchgate.net

Table 4: Examples of Hybrid Scaffolds and Multi-Target Compound Strategies

| Base Scaffold/Molecule | Hybridization/Modification Strategy | Additional Moiety/Target | Intended Therapeutic Goal |

|---|---|---|---|

| 2-(3-benzoylphenyl)propanoic acid | Side chain conversion to hydroxamic acid | COX and MMPs | Dual anti-inflammatory and anticancer agent researchgate.net |

| Griseofulvin | Conjugation with a sulfonamide group | Carbonic Anhydrases | Novel carbonic anhydrase inhibitors mdpi.com |

| 3-aminopropanoic acid | Incorporation of a thiazole (B1198619) ring | SIRT2 and EGFR | Dual-acting anticancer candidates nih.gov |

Applications in Chemical Research and Development of Advanced Materials/ligands

Utilization as a Synthetic Building Block for Complex Molecules

The structure of 3-(3-Sulfamoylphenyl)propanoic acid offers two distinct and reactive functional groups, the carboxylic acid and the sulfonamide, making it a versatile building block, or synthon, in organic synthesis. Chemists can selectively target these sites to construct more elaborate and complex molecular architectures.

The carboxylic acid group (-COOH) is a classic functional group that can undergo a wide range of transformations:

Amidation: Reacting with primary or secondary amines to form amide bonds, a fundamental linkage in many biologically active molecules and polymers.

Esterification: Converting to esters through reaction with alcohols, which can alter the compound's solubility and pharmacokinetic properties.

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a different functional handle for further synthetic modifications.

The sulfonamide group (-SO₂NH₂) also provides a site for chemical modification, although it is generally more stable. The nitrogen atom can be alkylated or acylated under specific conditions to create a library of N-substituted derivatives. The dual reactivity allows for the sequential or orthogonal synthesis of complex target molecules. For instance, the carboxylic acid could first be coupled with an amino acid, and then the sulfonamide nitrogen could be functionalized, leading to multifunctional peptide-like structures. This versatility makes it a valuable starting material for creating diverse chemical libraries for screening purposes.

| Functional Group | Potential Reaction Type | Resulting Linkage/Group |

| Carboxylic Acid (-COOH) | Amidation (with R-NH₂) | Amide (-CONH-R) |

| Carboxylic Acid (-COOH) | Esterification (with R-OH) | Ester (-COO-R) |

| Carboxylic Acid (-COOH) | Reduction | Primary Alcohol (-CH₂OH) |

| Sulfonamide (-SO₂NH₂) | N-Alkylation (with R-X) | N-substituted Sulfonamide (-SO₂NH-R) |

Design and Synthesis of Ligands for Protein Targets

In drug design, a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. The structural motifs within this compound are common pharmacophores, or features recognized by protein targets. nih.govresearchgate.net The sulfonamide group is a well-known zinc-binding group and is a cornerstone of many enzyme inhibitors, most notably the carbonic anhydrase and matrix metalloproteinase (MMP) inhibitor classes. nih.gov The propanoic acid moiety, with its terminal carboxylate, can engage in crucial hydrogen bonding and ionic interactions with positively charged amino acid residues like arginine and lysine (B10760008) in a protein's active site. nih.gov

The phenylpropanoic acid scaffold is a recognized structural element in ligands for various receptors. nih.govhmdb.ca The design process for new ligands often involves using this compound as a core scaffold. chemrxiv.org Medicinal chemists can synthesize derivatives by:

Modifying the linker: The ethyl chain of the propanoic acid can be shortened, lengthened, or rigidified to optimize the distance and orientation between the phenyl-sulfonamide head and the carboxylate tail for optimal binding.

Substituting the aromatic ring: Adding substituents to other positions on the benzene (B151609) ring can enhance binding affinity, improve selectivity for a specific protein target, and modulate physicochemical properties. nih.gov

This rational design approach allows for the systematic exploration of the chemical space around the core scaffold to develop potent and selective ligands for a desired protein target. dovepress.com

| Structural Feature | Potential Protein Target Class | Type of Interaction |

| Sulfonamide (-SO₂NH₂) | Metalloenzymes (e.g., Carbonic Anhydrases) | Coordination with metal cofactor (e.g., Zn²⁺) |

| Carboxylic Acid (-COOH) | Receptors, Kinases, Hydrolases | Hydrogen Bonding, Ionic Interactions (Salt Bridge) |

| Phenyl Ring | Various (targets with hydrophobic pockets) | Hydrophobic Interactions, π-π Stacking |

Development of Chemical Probes for Biological Systems

Chemical probes are specialized small molecules used as tools to study and manipulate biological systems, such as proteins, in their native environment. mskcc.org The development of a good chemical probe requires a selective ligand for the target of interest, along with a functional handle for attaching a reporter tag (like a fluorescent dye) or an affinity tag (like biotin).

This compound can serve as an excellent starting point for creating chemical probes. mdpi.com Its carboxylic acid group provides a convenient and synthetically accessible point for modification without significantly altering the core pharmacophore that binds to the target protein. For example, the carboxylate can be coupled to:

A fluorescent dye: This creates a probe that allows researchers to visualize the localization of the target protein within cells using fluorescence microscopy.

A biotin (B1667282) molecule: This generates a probe for affinity purification. After the probe binds to its target, the biotin tag can be used to pull down the entire probe-protein complex from a cell lysate, enabling identification of the protein target and its binding partners.

A photoreactive group: This creates a photo-affinity label that, upon exposure to UV light, forms a permanent covalent bond with the target protein, which is useful for definitively identifying the binding site.

The development of such probes is crucial for validating drug targets and understanding their biological function in complex cellular pathways. mskcc.org

Contribution to Lead Compound Identification and Optimization in Drug Discovery Pipelines (Pre-Clinical Focus)

In the preclinical phase of drug discovery, a "hit" compound identified from a high-throughput screen is optimized into a "lead" compound with more drug-like properties. preprints.org This lead optimization process involves iteratively synthesizing and testing analogues to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.compatsnap.com

This compound and its derivatives can serve as lead compounds in this pipeline. mdpi.com For instance, a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that this scaffold could be explored for developing novel anticancer and antioxidant candidates, demonstrating the value of the propanoic acid structure in lead discovery. mdpi.com The process of optimizing a lead compound based on the this compound scaffold could involve several strategies:

Structure-Activity Relationship (SAR) Studies: Systematically modifying each part of the molecule (the sulfonamide, the phenyl ring, and the propanoic acid side chain) to understand which features are critical for biological activity. patsnap.com

Improving Metabolic Stability: The propanoic acid side chain might be a site of metabolic breakdown. Chemists might replace it with more stable bioisosteres to increase the compound's half-life in the body.

Enhancing Permeability: The polarity of the carboxylic acid and sulfonamide groups can be masked, for example, by converting the acid to an ester prodrug, to improve the compound's ability to cross cell membranes.

This iterative cycle of design, synthesis, and testing is fundamental to translating a promising initial hit into a preclinical drug candidate. nih.govscienceopen.com

| Modification Strategy | Objective | Example |

| Phenyl Ring Substitution | Increase Potency / Selectivity | Add a halogen or methoxy (B1213986) group to the ring. |

| Chain Homologation | Optimize Binding Geometry | Extend the propanoic acid to a butanoic acid. |

| Bioisosteric Replacement | Improve ADMET Properties | Replace the carboxylic acid with a tetrazole group. |

| Prodrug Formation | Enhance Bioavailability | Convert the carboxylic acid to a methyl ester. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies (e.g., Green Chemistry Approaches)

The synthesis of aryl sulfonyl propanoic acid compounds can present challenges, including the generation of impurities and colored byproducts that complicate purification google.com. Future research must prioritize the development of more efficient and environmentally benign synthetic routes, aligning with the principles of green chemistry.

One promising avenue is the adoption of aqueous-phase synthesis. A patented method for a related compound, 3-(benzenesulfonyl) propionic acid, involves a two-step process in water: an initial addition reaction followed by a heating decarboxylation step google.com. Applying a similar water-based methodology to 3-(3-Sulfamoylphenyl)propanoic acid could significantly reduce the reliance on volatile and often hazardous organic solvents.

Furthermore, green chemistry emphasizes the use of less hazardous starting materials youtube.comyoutube.com. Traditional syntheses might rely on precursors like benzene (B151609), which is a known carcinogen youtube.com. Future methodologies could explore starting materials derived from renewable feedstocks. For instance, glucose, in conjunction with genetically modified enzymes, has been successfully used to produce adipic acid, replacing the conventional benzene-based route youtube.com. Research into biocatalytic or chemoenzymatic pathways starting from bio-based precursors could represent a paradigm shift in the synthesis of this and related compounds. The goal is to create synthetic processes that are not only high-yielding but also safer for researchers and have a minimal environmental footprint youtube.com.

Advanced Computational Design of Next-Generation Analogs

Computational chemistry offers powerful predictive tools to design next-generation analogs of this compound with tailored properties. By modifying the core structure, it is possible to enhance potency for a specific biological target, alter physical properties, or introduce novel functionalities.

For example, substituting the sulfamoyl group with other functional moieties, such as a trifluoromethyl group as seen in 3-(3-Trifluoromethylphenyl)propionic acid, can dramatically change the compound's application, in that case yielding a key intermediate for the drug Cinacalcet chemicalbook.com. Computational models can predict how such structural changes will affect the molecule's electronic distribution, steric profile, and binding affinity to protein targets.

Molecular docking simulations could be employed to screen virtual libraries of analogs against known protein structures. The PubChem database already contains entries for the related isomer, 3-(4-Sulfamoylphenyl)propanoic acid, which is linked to protein data bank structures, indicating its interaction with biological macromolecules nih.gov. Similar computational studies could identify promising analogs of the 3-sulfamoylphenyl variant for specific targets, such as the Mcl-1 protein, which is a known target for related sulfonyl compounds in cancer research google.com. These in silico approaches can prioritize the most promising candidates for synthesis, saving significant time and resources in the laboratory.

| Parameter | Description | Relevance to Analog Design |

| Molecular Docking | Simulates the binding of a molecule to the active site of a target protein. | Predicts binding affinity and mode, guiding the design of analogs with enhanced potency. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in molecular structure with changes in biological activity. | Develops models to predict the activity of unsynthesized analogs based on their chemical features. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creates a template for designing novel molecules that retain or improve upon the desired interactions with a biological target. |

| ADMET Prediction | Computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Filters out analogs with predicted poor pharmacokinetic or safety profiles early in the design process. |

Unraveling Untapped Biological Mechanisms and Targets (In Vitro/In Vivo Non-Human)

While the full biological profile of this compound remains to be elucidated, the broader class of sulfonamides and related structures offers tantalizing clues to its potential. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. For example, derivatives of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Sulfamethoxazole) are known antibiotics, and other related isoxazoles exhibit anti-inflammatory, anticancer, and antioxidant properties ftmc.lt. This suggests that this compound should be investigated for similar activities.

A particularly compelling line of inquiry is in oncology. A patent for a structurally similar compound, 3-(benzenesulfonyl) propionic acid, highlights its use as a starting material for synthesizing inhibitors of Myeloid Cell Leukemia 1 (MCL-1) protein google.com. MCL-1 is a crucial survival protein for many types of cancer cells, and its inhibition is a key therapeutic strategy google.com. In vitro assays could be developed to determine if this compound or its simple derivatives can inhibit MCL-1 or other proteins in the same family.

Initial non-human in vitro and in vivo studies would be essential to screen the compound against various cell lines (e.g., cancer, bacterial) and to explore its mechanism of action in simple model organisms.

Applications in Materials Science or Analytical Chemistry (Beyond Basic ID)

The future utility of this compound may extend beyond biology into materials science and analytical chemistry. The compound is listed as a monomer for Covalent Organic Frameworks (COFs) and has potential applications as an electronic, magnetic, or optical material bldpharm.com.

The presence of a carboxylic acid and a sulfamoyl group on an aromatic ring makes it a versatile building block. These functional groups can participate in polymerization or coordination chemistry to create novel materials. For instance, the propanoic acid moiety could be used to anchor the molecule to surfaces or to form polyesters and polyamides. The sulfamoyl group could engage in hydrogen bonding to direct the self-assembly of supramolecular structures. Research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this compound and characterizing their properties, such as conductivity, porosity, or luminescence, for potential use in sensors, catalysis, or gas storage.

In analytical chemistry, beyond its use as a basic standard, it could be developed into a derivatizing agent. The sulfamoyl or carboxylic acid group could be reacted with specific analytes to make them more readily detectable by techniques like mass spectrometry or fluorescence spectroscopy.

Development of Conjugates and Prodrugs for Enhanced Research Utility

To better probe its biological functions, derivatives of this compound can be synthesized into conjugates and prodrugs. The carboxylic acid group is an ideal handle for creating prodrugs, which are inactive forms of a compound that are metabolized into the active form in vivo.

A well-established strategy involves creating lipid-based prodrugs to improve a compound's delivery and absorption nih.gov. The carboxylic acid of this compound could be linked via an ester bond to fatty acids, glycerides, or phospholipids (B1166683) nih.gov. Such lipid conjugates can enhance passive diffusion across cell membranes and can even be formulated into liposomes to protect the parent compound from premature degradation nih.gov. This approach would be invaluable for facilitating in vivo studies by improving the compound's pharmacokinetic profile.

Furthermore, the compound could be conjugated to fluorescent dyes or affinity tags (like biotin). These conjugates would serve as powerful research tools to visualize the compound's localization within cells, identify its binding partners through pull-down assays, and further unravel its biological mechanisms. The amidation and esterification reactions used in the synthesis of related sulfonamide derivatives provide a clear roadmap for how such conjugates could be chemically prepared ftmc.lt.

Q & A

Basic: What synthetic strategies are recommended for 3-(3-Sulfamoylphenyl)propanoic acid, and how can reaction yields be optimized?

Methodological Answer:

- Sulfonamide Introduction: The sulfamoyl group can be introduced via sulfonation of a phenyl precursor. For example, coupling 3-aminophenylpropanoic acid with sulfonic acid derivatives (e.g., SO₃·Py complex) under controlled pH (7–9) to avoid over-sulfonation .

- Cross-Coupling Optimization: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between bromophenylpropanoic acid and sulfamoyl boronic esters improves regioselectivity. Use inert atmospheres (N₂/Ar) and ligands like SPhos for enhanced stability .

- Yield Enhancement: Reaction yields (typically 45–65%) can be increased by optimizing solvent polarity (DMF/H₂O mixtures) and temperature (80–100°C). Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- LC-MS/MS: Negative-ion mode with a C18 column resolves the compound (observed m/z: 244.03 [M-H]⁻). Fragmentation patterns confirm the sulfamoyl group (e.g., m/z 80.96 for SO₃⁻) .

- NMR: ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.8 ppm, multiplet) and propanoic acid protons (δ 2.6–3.1 ppm, triplet). ¹³C NMR confirms the sulfamoyl carbon (δ 44–46 ppm) .

- X-Ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) reveals intermolecular hydrogen bonding (O–H⋯O) between the sulfamoyl and carboxylic acid groups, critical for stability .

Advanced: How does the sulfamoyl group influence metabolic stability and phase II conjugation?

Methodological Answer:

- Metabolic Stability: The sulfamoyl group reduces hepatic clearance compared to hydroxylated analogs. In vitro assays (human hepatocytes) show a half-life of >6 hours vs. 2 hours for 3-(4-hydroxyphenyl)propanoic acid .

- Phase II Pathways: Sulfamoyl acts as a poor substrate for sulfotransferases (SULT1A1/1A3), minimizing further sulfation. Instead, glucuronidation (UGT1A9) dominates, forming this compound-O-glucuronide (confirmed via LC-QTOF) .

- Contradictions: Some studies report microbial deconjugation in the gut, regenerating the parent compound, which complicates pharmacokinetic modeling .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they resolved?

Methodological Answer:

- Crystal Growth: Slow evaporation (acetone/water, 4°C) produces diffraction-quality crystals. Disorder in the sulfamoyl group requires constrained refinement (SHELXL) .

- Hydrogen Bonding: O–H⋯O interactions form inversion dimers (distance: 2.68 Å). Disorder in the carboxylic acid moiety is modeled with partial occupancy (70:30 ratio) .

- Data Collection: High-resolution datasets (θ < 25°) reduce thermal motion artifacts. Synchrotron radiation (λ = 0.710–0.980 Å) improves weak reflection capture .

Basic: What biological targets or enzyme interactions are reported for this compound?

Methodological Answer:

- Carbonic Anhydrase Inhibition: The sulfamoyl group binds to Zn²⁺ in CA-II (IC₅₀ = 12 µM). Fluorescence quenching assays show competitive inhibition (Kᵢ = 8.3 µM) .

- Microbial Metabolism: In gut microbiota models (Clostridium spp.), the compound undergoes reductive deamination to 3-(3-sulfamoylphenyl)propanol, detected via GC-MS .

- In Vitro Models: Use HepG2 cells or primary murine hepatocytes to study hepatic processing. LC-MS/MS quantifies parent compound and metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.